3-(1H-Pyrrol-1-Yl)Benzylamine chemical properties
3-(1H-Pyrrol-1-Yl)Benzylamine chemical properties
An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)benzylamine: Synthesis, Properties, and Applications
Introduction
3-(1H-Pyrrol-1-yl)benzylamine is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Structurally, it integrates a reactive primary benzylamine moiety with an aromatic N-substituted pyrrole ring. This unique combination of functional groups makes it a versatile scaffold and a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutic agents. Its utility stems from the distinct reactivity of both the nucleophilic amine and the aromatic pyrrole system, allowing for sequential and selective chemical modifications. This guide provides a comprehensive overview of its chemical properties, established synthetic routes, spectroscopic signature, reactivity profile, and applications, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 3-(1H-Pyrrol-1-yl)benzylamine are crucial for its handling, reaction design, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 368869-95-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2][3] |
| Molecular Weight | 172.23 g/mol | [1][2][3][4] |
| Boiling Point | 138 °C (Predicted) | [3][4] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [3][4] |
| pKa (Conjugate Acid) | 8.70 ± 0.10 (Predicted) | [3][4] |
| XLogP3 | 1.2 | [1] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Solubility | Soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. |
Synthesis and Manufacturing
The synthesis of 3-(1H-Pyrrol-1-yl)benzylamine is most efficiently achieved through a two-step process starting from commercially available precursors. The strategy involves the initial formation of the N-aryl pyrrole ring followed by the reduction of a nitrile functional group to the target primary amine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the benzylamine, leading back to the precursor 3-(1H-pyrrol-1-yl)benzonitrile. This nitrile can be further disconnected at the N-aryl bond, identifying 3-aminobenzonitrile and a 1,4-dicarbonyl compound (2,5-dimethoxytetrahydrofuran) as the starting materials for a Paal-Knorr pyrrole synthesis.
Caption: Retrosynthetic analysis of 3-(1H-Pyrrol-1-yl)benzylamine.
Synthetic Pathway
Step 1: Paal-Knorr Synthesis of 3-(1H-Pyrrol-1-yl)benzonitrile
The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings.[5][6][7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic conditions.[5][7] In this case, 3-aminobenzonitrile reacts with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde, the required 1,4-dicarbonyl species. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7]
Step 2: Reduction of 3-(1H-Pyrrol-1-yl)benzonitrile to 3-(1H-Pyrrol-1-yl)benzylamine
The conversion of the nitrile group to a primary amine is a standard functional group transformation. This can be achieved using various reducing agents. Catalytic hydrogenation over Raney Nickel or palladium on carbon is a common industrial method. For laboratory-scale synthesis, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective. The choice of reagent depends on the scale and the tolerance of other functional groups in the molecule.
Caption: Overall synthetic scheme for 3-(1H-Pyrrol-1-yl)benzylamine.
Detailed Experimental Protocol
Synthesis of 3-(1H-Pyrrol-1-yl)benzonitrile:
-
To a round-bottom flask, add 3-aminobenzonitrile (1.0 eq) and glacial acetic acid (approx. 10 volumes).
-
Stir the mixture until the amine is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to obtain pure 3-(1H-pyrrol-1-yl)benzonitrile.[8][9][10]
Reduction to 3-(1H-Pyrrol-1-yl)benzylamine:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield 3-(1H-pyrrol-1-yl)benzylamine. The product can be further purified by chromatography if necessary.
Spectroscopic Characterization
The identity and purity of 3-(1H-Pyrrol-1-yl)benzylamine are confirmed using standard spectroscopic methods.
| Technique | Expected Characteristics |
| ¹H NMR | δ ~7.4-7.2 ppm (m, 4H): Protons on the phenyl ring. δ ~7.0 ppm (t, 2H): Protons at the α-positions (C2, C5) of the pyrrole ring. δ ~6.3 ppm (t, 2H): Protons at the β-positions (C3, C4) of the pyrrole ring. δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂-) of the benzylamine group. δ ~1.7 ppm (s, 2H): Amine protons (-NH₂), often broad and exchangeable with D₂O. |
| ¹³C NMR | δ ~140-120 ppm: Aromatic carbons of the phenyl and pyrrole rings. δ ~110 ppm: β-carbons of the pyrrole ring. δ ~45 ppm: Methylene carbon (-CH₂-). |
| Mass Spec (ESI-MS) | [M+H]⁺ = 173.1073: The protonated molecular ion peak. |
| IR Spectroscopy | 3400-3300 cm⁻¹: N-H stretching vibrations (primary amine). 3100-3000 cm⁻¹: Aromatic C-H stretching. 2950-2850 cm⁻¹: Aliphatic C-H stretching. 1600, 1500 cm⁻¹: C=C stretching of aromatic rings. |
Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and concentration.
Chemical Reactivity and Applications
The reactivity of 3-(1H-Pyrrol-1-yl)benzylamine is dictated by its two primary functional groups: the nucleophilic benzylamine and the aromatic pyrrole ring.
Reactivity Profile
-
Benzylamine Moiety: The primary amine is a good nucleophile and a moderate base. It readily undergoes reactions typical of amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, which can be subsequently reduced to a secondary or tertiary amine.
-
Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or formulation.
-
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although the N-phenyl group is deactivating compared to an N-alkyl group. The substitution pattern is directed by the nitrogen atom.
Caption: Key reaction pathways for 3-(1H-Pyrrol-1-yl)benzylamine.
Applications in Drug Discovery
The scaffold of 3-(1H-Pyrrol-1-yl)benzylamine is present in molecules designed as inhibitors for various biological targets. The benzylamine portion often serves as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site, while the pyrrole-phenyl group can occupy hydrophobic pockets.
-
Enzyme Inhibition: Derivatives have been explored as potent and selective inhibitors of enzymes like nitric oxide synthase (iNOS), which is a target in inflammatory diseases and certain cancers.[11] The core structure allows for systematic modification to optimize potency and selectivity.
-
Transporter Modulation: Benzylamine derivatives are known to interact with monoamine transporters (DAT, SERT, NET), making this scaffold relevant for developing treatments for neurological and psychiatric disorders.[12]
-
Anticancer Agents: Substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer therapy.[13]
-
Alzheimer's Disease Research: The pyrrole moiety is a common feature in compounds designed to inhibit enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and BACE 1.[14]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(1H-Pyrrol-1-yl)benzylamine is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
Conclusion
3-(1H-Pyrrol-1-yl)benzylamine is a synthetically accessible and highly valuable chemical building block. Its straightforward two-step synthesis from common starting materials makes it readily available for research and development. The compound's distinct functional handles—a nucleophilic primary amine and an aromatic pyrrole ring—provide a platform for diverse chemical elaboration. These features have established it as a privileged scaffold in medicinal chemistry, leading to the discovery of potent modulators for a range of biological targets. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this versatile molecule in the creation of next-generation pharmaceuticals and other advanced materials.
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